(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene is a chiral organophosphorus compound. It is known for its unique structure, which includes a ferrocene backbone, a diphenylphosphino group, and an oxazoline ring. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a nucleophilic substitution reaction.
Introduction of the Diphenylphosphino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the iron center.
Substitution: The diphenylphosphino group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene is widely used as a ligand in asymmetric catalysis. It is particularly effective in enantioselective hydrogenation and carbon-carbon bond-forming reactions.
Biology
The compound has potential applications in biological research, particularly in the development of chiral drugs. Its ability to induce chirality makes it a valuable tool in the synthesis of biologically active molecules.
Medicine
In medicine, this compound is being explored for its potential use in drug development. Its unique structure and reactivity make it a promising candidate for the synthesis of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand in catalytic processes is particularly valuable in the manufacture of high-purity compounds.
Mechanism of Action
The mechanism by which (2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene exerts its effects involves its ability to coordinate with transition metals. The oxazoline and diphenylphosphino groups provide a chiral environment that facilitates enantioselective reactions. The ferrocene backbone enhances the stability and reactivity of the compound, making it an effective catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene: This is the enantiomer of the compound and has similar properties but opposite chirality.
(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ruthenocene: This compound has a ruthenium center instead of iron, which can lead to different reactivity and applications.
(2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)nickelocene: Similar to the ferrocene derivative but with a nickel center, offering different catalytic properties.
Uniqueness
The uniqueness of (2R)-1-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene lies in its combination of a ferrocene backbone with chiral oxazoline and diphenylphosphino groups. This structure provides a highly stable and reactive environment for asymmetric catalysis, making it a valuable tool in both academic research and industrial applications.
Properties
InChI |
InChI=1S/C26H21NOP.C5H5.Fe/c1-4-11-20(12-5-1)24-19-28-26(27-24)23-17-10-18-25(23)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22;1-2-4-5-3-1;/h1-18,24H,19H2;1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSWZGJUBBRJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FeNOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.